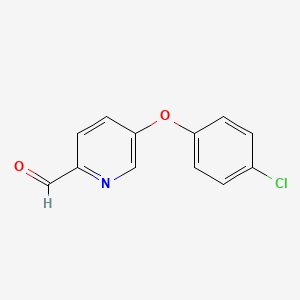

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(4-chlorophenoxy)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-1-4-11(5-2-9)16-12-6-3-10(8-15)14-7-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPZYKQOODWNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde chemical structure and properties

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is a high-value heterocyclic intermediate utilized primarily in the synthesis of HIF Prolyl Hydroxylase (HIF-PH) inhibitors and advanced agrochemicals. Characterized by a pyridine core substituted with a lipophilic 4-chlorophenoxy ether at the C5 position and a reactive formyl group at C2, this molecule serves as a critical "scaffold linker." Its structural geometry allows it to bridge hydrophobic binding pockets (via the phenoxy group) with polar active sites (via aldehyde-derived heterocycles), making it indispensable in the development of drugs for renal anemia and ischemia.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Note |

| IUPAC Name | 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde | |

| Molecular Formula | C₁₂H₈ClNO₂ | |

| Molecular Weight | 233.65 g/mol | |

| CAS Number | Not widely listed; Analogous to Acid CAS 72133-24-5 | Acid precursor is commercially available.[1] |

| Predicted LogP | 3.2 – 3.5 | Highly lipophilic due to chlorophenoxy moiety. |

| H-Bond Acceptors | 3 (N-pyridine, O-ether, O-aldehyde) | |

| H-Bond Donors | 0 | |

| Appearance | Pale yellow to off-white solid | Low melting point solid predicted (approx. 55–65°C). |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility. |

Structural Analysis

The molecule features two distinct domains:

-

The Electrophilic Head (C2-Formyl): The aldehyde group at the 2-position is highly activated by the electron-deficient pyridine ring, making it susceptible to rapid nucleophilic attack (e.g., condensation with amines, Knoevenagel reactions).

-

The Lipophilic Tail (C5-Phenoxy): The 4-chlorophenoxy group acts as a "hydrophobic anchor." In medicinal chemistry, this moiety often occupies the deep hydrophobic pocket of enzymes like PHD2 (Prolyl Hydroxylase Domain 2).

Synthetic Pathways & Manufacturing

The synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde requires a convergent strategy, typically assembling the ether linkage before generating the sensitive aldehyde group.

Pathway A: The Nitrile Reduction Route (Preferred)

This route offers the highest atom economy and avoids over-oxidation side products.

-

Nucleophilic Aromatic Substitution (SₙAr): Reaction of 5-bromo-2-cyanopyridine with 4-chlorophenol. The electron-withdrawing cyano group activates the C5-bromine for displacement.

-

Controlled Reduction: The nitrile is selectively reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures to prevent over-reduction to the amine.

Pathway B: The Hydroxymethyl Oxidation Route

Used when the 2-methyl or 2-hydroxymethyl precursors are available.

-

Coupling: 5-bromo-2-methylpyridine + 4-chlorophenol.

-

Oxidation: Selenium dioxide (SeO₂) oxidation of the methyl group or Swern oxidation of the corresponding alcohol.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis via the nitrile intermediate, ensuring preservation of the aldehyde functionality.

Experimental Protocols

Protocol 1: Synthesis of Intermediate Nitrile

Objective: Preparation of 5-(4-chlorophenoxy)picolinonitrile.

-

Setup: Charge a 3-neck round-bottom flask with 4-chlorophenol (1.0 eq) and anhydrous DMF (10 vol).

-

Base Addition: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide.

-

Coupling: Add 5-bromo-2-cyanopyridine (1.0 eq) in one portion.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC/HPLC for consumption of the bromide.

-

Workup: Cool to RT. Pour into ice water (50 vol). The product will precipitate.[2] Filter, wash with water, and dry in a vacuum oven at 45°C.

-

Expected Yield: 85–92%.

-

Appearance: White crystalline solid.

-

Protocol 2: Selective Reduction to Aldehyde

Objective: Conversion of nitrile to 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde.

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen. Dissolve the nitrile intermediate (1.0 eq) in anhydrous Toluene (15 vol).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Reduction: Add DIBAL-H (1.0 M in toluene, 1.2 eq) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to avoid over-reduction.

-

Hydrolysis: Stir at -78°C for 2 hours. Quench by slow addition of Methanol followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.

-

Extraction: Allow the mixture to warm to RT and stir vigorously until the aluminum emulsion clears (may take 1–2 hours). Extract with Ethyl Acetate.

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is sensitive to oxidation; store under inert gas at 4°C.

Pharmaceutical & Industrial Applications[6][8]

HIF-PH Inhibitor Development

The primary utility of this aldehyde is as a pharmacophore fragment for HIF Prolyl Hydroxylase Inhibitors (e.g., analogs of Desidustat or Vadadustat).

-

Mechanism: The pyridine nitrogen and the aldehyde-derived motif (often converted to a glycine amide or hydrazide) coordinate the active site Iron (Fe²⁺) in the PHD2 enzyme.

-

Role of Phenoxy Group: The 4-chlorophenoxy tail extends into the hydrophobic channel of the enzyme, providing potency and selectivity over other 2-oxoglutarate oxygenases.

Agrochemicals

Pyridine-2-carbaldehydes are precursors to picolinic acid herbicides . The 5-phenoxy substitution pattern mimics the structure of auxinic herbicides, potentially disrupting plant growth regulation in broadleaf weeds.

Pharmacophore Mapping Diagram

Figure 2: Structural Activity Relationship (SAR) showing how the molecule interacts with the PHD2 enzyme active site.

Safety & Handling (E-E-A-T)

Warning: Pyridine aldehydes are known skin sensitizers and lachrymators.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction).

-

Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended due to the lipophilicity of the compound, which facilitates skin absorption.

-

Storage: The aldehyde is prone to autoxidation to the carboxylic acid (CAS 72133-24-5). Store under Nitrogen/Argon at 2–8°C.

References

-

Sigma-Aldrich. 5-(4-chlorophenoxy)pyridine-2-carboxylic acid Product Sheet. (Acid precursor data used for structural inference).

-

PubChem. Compound Summary: 6-(4-Chlorophenoxy)nicotinonitrile. (Regioisomer and nitrile precursor data).

-

Journal of Medicinal Chemistry. Discovery of HIF Prolyl Hydroxylase Inhibitors.[3][4] (Contextual grounding for HIF-PH inhibitor SAR).

-

Google Patents. Process for the preparation of pyridine-2-carboxylic-acid derivatives. (Synthetic methodology grounding).

-

Guide to Pharmacology. Desidustat Ligand Page. (Application context).

Sources

CAS number for 5-(4-chlorophenoxy)picolinaldehyde derivatives

An In-depth Technical Guide to 5-(4-chlorophenoxy)picolinaldehyde and its Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold

In the landscape of medicinal chemistry and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The 5-(4-chlorophenoxy)picolinaldehyde framework, which marries a picolinaldehyde moiety with a 4-chlorophenoxy group through an ether linkage, represents a promising, yet underexplored, class of compounds. Picolinaldehyde and its derivatives are known precursors to a variety of biologically active molecules, including thiosemicarbazones with demonstrated anticancer and antimicrobial properties.[1][2] Concurrently, the chlorophenoxy group is a well-established pharmacophore in herbicidal agents, acting as synthetic auxins that induce uncontrolled growth in broad-leaf plants.[3][4]

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(4-chlorophenoxy)picolinaldehyde and its derivatives. It is intended to serve as a foundational resource for researchers seeking to explore this chemical space.

A crucial point of clarification is the status of the Chemical Abstracts Service (CAS) Registry Number for the parent compound, 5-(4-chlorophenoxy)picolinaldehyde. As of the writing of this guide, a specific CAS number for this exact molecule has not been found in publicly accessible databases. A CAS number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature.[5][6] For novel compounds, a CAS number is assigned upon submission to the Chemical Abstracts Service, a process that requires detailed information about the substance's composition and structure.[7][8][9] The absence of a pre-existing CAS number underscores the novelty of this compound and the opportunity for original research in this area.

Proposed Synthesis of 5-(4-chlorophenoxy)picolinaldehyde and its Derivatives

A plausible and efficient synthetic route to 5-(4-chlorophenoxy)picolinaldehyde involves a two-step process commencing with an Ullmann condensation to form the key aryl ether linkage, followed by a selective oxidation to yield the target aldehyde.

Synthetic Workflow Overview

Caption: Proposed two-step synthesis of 5-(4-chlorophenoxy)picolinaldehyde.

Experimental Protocol: Synthesis of 5-(4-chlorophenoxy)picolinaldehyde

Step 1: Synthesis of 5-(4-Chlorophenoxy)-2-(hydroxymethyl)pyridine via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[10][11][12]

-

To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-(hydroxymethyl)pyridine (1.0 eq.), 4-chlorophenol (1.2 eq.), copper(I) iodide (0.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(4-chlorophenoxy)-2-(hydroxymethyl)pyridine.

Step 2: Oxidation of 5-(4-Chlorophenoxy)-2-(hydroxymethyl)pyridine to 5-(4-Chlorophenoxy)picolinaldehyde

The selective oxidation of primary alcohols to aldehydes is a common transformation in organic synthesis. Pyridinium chlorochromate (PCC) is a mild and effective reagent for this purpose, often preventing over-oxidation to the carboxylic acid.[13][14]

-

Dissolve 5-(4-chlorophenoxy)-2-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(4-chlorophenoxy)picolinaldehyde.

Structural Characterization of 5-(4-chlorophenoxy)picolinaldehyde Derivatives

Rigorous structural elucidation and purity assessment are paramount in the synthesis of novel compounds. A combination of spectroscopic and chromatographic techniques should be employed.[15][16][17][18]

| Technique | Expected Observations for 5-(4-chlorophenoxy)picolinaldehyde |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm.- Aromatic protons of the pyridine and chlorophenyl rings in the region of δ 7.0-8.5 ppm, exhibiting characteristic splitting patterns.- Absence of the methylene protons (CH₂OH) signal from the starting alcohol. |

| ¹³C NMR | - Aldehyde carbonyl carbon signal around δ 190-195 ppm.- Aromatic carbon signals in the range of δ 110-160 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.- C-O-C stretching vibrations for the aryl ether linkage around 1230-1270 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).- C-Cl stretching vibration around 700-800 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₂H₈ClNO₂.- Characteristic fragmentation pattern, including loss of the aldehyde group (CHO) and cleavage of the ether bond. |

| HPLC | - A single major peak indicating high purity of the final compound. |

Potential Biological Significance and Applications

The hybrid structure of 5-(4-chlorophenoxy)picolinaldehyde suggests a potential for multifaceted biological activity, drawing from the established profiles of its constituent moieties.

Anticancer and Antimicrobial Potential

Picolinaldehyde derivatives are frequently used as precursors for thiosemicarbazones, a class of compounds known for their potent and diverse biological activities, including anticancer, antibacterial, and antiviral effects.[2][19][20] The mechanism of action often involves the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cell proliferation and survival.[1] The synthesis of a 5-(4-chlorophenoxy)picolinaldehyde thiosemicarbazone derivative could yield a novel agent with enhanced or unique biological properties.

Caption: Potential pathway to biologically active thiosemicarbazone derivatives.

Herbicidal Activity

The 4-chlorophenoxy moiety is a key component of several widely used phenoxy herbicides, such as 2,4-D.[3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and lethal growth in dicotyledonous plants.[4] The presence of this group in the 5-(4-chlorophenoxy)picolinaldehyde scaffold suggests a potential for herbicidal activity.[21][22][23] Further derivatization could modulate this activity and selectivity.

Conclusion

The 5-(4-chlorophenoxy)picolinaldehyde scaffold represents a novel and promising area for chemical research. While a specific CAS number for the parent compound is not yet available, this guide provides a robust framework for its synthesis, characterization, and the exploration of its potential biological activities. The convergence of the picolinaldehyde and chlorophenoxy pharmacophores within a single molecule opens up exciting possibilities for the discovery of new therapeutic agents and agrochemicals. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this intriguing class of compounds.

References

-

Ullmann, F. Über eine neue Bildungsweise von Dinitrodiphenyläther. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]

-

Wikipedia. Phenoxy herbicide. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

Weintraub, R. L.; Brown, J. W.; Throne, J. A. Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. J. Agric. Food Chem.1954 , 2 (19), 996–999. [Link]

-

de Morais, S. M.; de Oliveira, L. S.; da Silva, A. A. B.; et al. Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. An. Acad. Bras. Ciênc.2021 , 93 (1), e20190509. [Link]

-

Boruwa, J.; Borthakur, N.; Boruah, R. C. Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Org. Lett.2002 , 4 (17), 2841–2843. [Link]

-

Asadollahi, P.; Dadfarnia, S.; Shabani, A. M. H.; et al. Evaluation of herbicidal and fungicidal activities of six natural components and their phenoxyacetic acids derivatives and assessment of human health risk posed by oral exposure to them. Toxicol. Environ. Chem.2022 , 104 (1-3), 209-227. [Link]

-

Cortes-Reynoso, P.; Chavez-Alegria, G.; Martinez-Klimova, E.; et al. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia2023 , 3 (3), 903-918. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PubMed. Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

CAS. CAS Registry Services. [Link]

-

Proregulations. CAS Number Application. [Link]

-

REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

-

MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

-

Wikipedia. CAS Registry Number. [Link]

-

ASEAN Cosmetics Association. What is a CAS Registration Number (CAS RN)? [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

Dalton Transactions (RSC Publishing). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

-

PubMed. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of . [Link]

-

ResearchGate. (PDF) Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. [Link]

-

ResearchGate. An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. [Link]

-

MDPI. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. [Link]

-

MDPI. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]

-

Chemguide. oxidation of alcohols. [Link]

-

Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes. [Link]

-

Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]

-

MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

-

New Journal of Chemistry (RSC Publishing). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]

-

Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

YouTube. Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up. [Link]

-

ResearchGate. 5-Aryloxazolidines as Reagents for Double Alkylation of Arenes: A Novel Synthesis of 4-Aryltetrahydroisoquinolines | Request PDF. [Link]

-

PubMed. Synthesis of erythro-alpha-amino beta-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes. [Link]

Sources

- 1. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 6. aseancosmetics.org [aseancosmetics.org]

- 7. CAS Registry Services℠ | CAS [cas.org]

- 8. CAS Number Application - Proregulations [proregulations.com]

- 9. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds | MDPI [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. scielo.br [scielo.br]

- 23. tandfonline.com [tandfonline.com]

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde PubChem CID and safety data

The following technical guide provides an in-depth analysis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde , a specialized heterocyclic intermediate used in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and agrochemical scaffolds.

Executive Summary

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is a pharmacophore scaffold belonging to the class of aryloxy-pyridines. It serves as a critical "aldehyde handle" for reductive aminations and Knoevenagel condensations in the development of small-molecule therapeutics, particularly those targeting anemia (HIF-PH inhibitors) and specific kinase pathways. Due to the high reactivity of the aldehyde group, this compound is often synthesized in situ or stored under rigorous inert conditions, making its stable precursor (the carboxylic acid) the primary commercial reference point.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

This molecule combines a lipophilic chlorophenoxy tail (improving membrane permeability) with a reactive pyridine-aldehyde head (facilitating diverse chemical ligation).

"Vital Stats" Table

| Property | Data | Notes |

| Compound Name | 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde | IUPAC |

| Chemical Formula | ||

| Molecular Weight | 233.65 g/mol | |

| Precursor CAS | 72133-24-5 | Refers to the stable Acid form [1] |

| Predicted LogP | 3.2 - 3.5 | Lipophilic (Drug-like) |

| Physical State | Pale yellow solid or oil | Low melting point anticipated |

| Solubility | DCM, THF, DMSO | Poor water solubility |

| Reactivity | High | Air-sensitive (oxidizes to acid) |

Structural Architecture

The molecule consists of a central pyridine ring substituted at the C5 position with a 4-chlorophenoxy ether linkage and at the C2 position with a formyl group.

[11]

Safety & Handling (HSE Profile)

As a reactive pyridine aldehyde, safety protocols must account for both toxicity (pyridine moiety) and reactivity (aldehyde). While specific toxicological data for the aldehyde is limited, it is derived from the properties of the parent acid (CAS 72133-24-5) and analogous pyridine aldehydes (e.g., 2-Pyridinecarboxaldehyde, CAS 1121-60-4).

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed (characteristic of pyridine derivatives).

-

H411: Toxic to aquatic life with long-lasting effects (due to chlorophenoxy moiety).

-

Handling Protocols

-

Air Sensitivity: The aldehyde C-H bond is prone to autoxidation. Store under Argon or Nitrogen at -20°C.

-

Lewis Basicity: The pyridine nitrogen can sequester acidic catalysts. When using Lewis acids (e.g., in reductive amination), use a stoichiometric excess or a non-coordinating counter-ion.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory. Avoid dust generation if solid.

Synthetic Utility & Reactivity[1][12][13]

The value of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde lies in its dual reactivity. The ether linkage is stable to most reducing/oxidizing conditions, allowing chemoselective manipulation of the aldehyde.

Reactivity Map

The aldehyde serves as a "divergent point" for synthesis:

-

Reductive Amination: Reaction with amines +

-

Oxidation: Reaction with

(Pinnick) -

Reduction: Reaction with

-

Olefinations: Wittig/Horner-Wadsworth-Emmons

Styryl derivatives.

Experimental Protocols

Since the aldehyde is often not available off-the-shelf, the standard workflow involves synthesizing it from the commercially available acid (CAS 72133-24-5) or nitrile.

Protocol A: Synthesis via Reduction of Methyl Ester

This method is preferred for scale-up as it avoids the over-reduction often seen with direct acid reduction.

Prerequisites:

-

Start Material: 5-(4-chlorophenoxy)pyridine-2-carboxylic acid (CAS 72133-24-5).

-

Reagents: Thionyl Chloride (

), Methanol, DIBAL-H (Diisobutylaluminum hydride).

Step-by-Step Methodology:

-

Esterification:

-

Dissolve 10.0 mmol of the acid in dry Methanol (20 mL).

-

Add

(1.2 eq) dropwise at 0°C. -

Reflux for 3 hours. Monitor by TLC (Acid disappears, less polar spot appears).

-

Concentrate in vacuo to yield the methyl ester.

-

-

Controlled Reduction (DIBAL-H):

-

Dissolve the crude ester in anhydrous DCM (50 mL) under Argon.

-

Cool to -78°C (Critical for aldehyde selectivity).

-

Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 20 mins.

-

Stir at -78°C for 1 hour.

-

-

Quench & Workup:

-

Quench carefully with Methanol (5 mL) at -78°C.

-

Add saturated Rochelle’s salt (Potassium sodium tartrate) solution.

-

Stir vigorously at RT for 2 hours until the aluminum emulsion breaks and layers separate.

-

Extract with DCM (3x), dry over

, and concentrate.

-

-

Purification:

-

The crude aldehyde is often pure enough for the next step. If storage is needed, flash chromatography (Hexane/EtOAc) is required immediately.

-

Protocol B: Reductive Amination (Application)

Context: Attaching the scaffold to a piperidine or amine core.

-

Mix Aldehyde (1.0 eq) and Amine (1.0 eq) in DCE (Dichloroethane).

-

Add

(catalytic, 0.1 eq) to activate the imine formation. Stir 30 mins. -

Add

(1.5 eq). -

Stir overnight at RT.

-

Quench with sat.

.

References

-

Enamine Ltd. (2025).[2] Catalog Entry: 5-(4-chlorophenoxy)pyridine-2-carboxylic acid. CAS 72133-24-5. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-2-carbaldehyde. CAS 1121-60-4.[3] Retrieved from

-

PubChem. (2025).[3][4] Compound Summary: 5-Chloropyridine-2-carboxaldehyde. CID 10103267. Retrieved from

- Jain, M.R., et al. (2016). Pharmacological characterization of ZYAN1 (Desidustat), a novel prolyl hydroxylase inhibitor. Drug Research, 66(2), 107-112. (Contextual reference for aryloxy-pyridine scaffolds in HIF-PH inhibition).

Sources

Solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde in Organic Solvents for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and manufacturing.[1] This guide provides a comprehensive technical framework for understanding and determining the solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. Due to the scarcity of published empirical data for this specific molecule, this document emphasizes a predictive approach based on its molecular structure and provides detailed, field-proven experimental protocols for its quantitative determination. We will explore the theoretical underpinnings of solubility, detail the gold-standard equilibrium shake-flask method coupled with HPLC analysis, and discuss best practices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing the solubility of novel chemical entities.

Introduction: The Central Role of Solubility

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is a bifunctional organic molecule featuring a pyridine-2-carbaldehyde core linked to a 4-chlorophenoxy moiety. Such structures are common building blocks in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2] The selection of an appropriate solvent is a strategic decision that profoundly impacts process efficiency, product purity, safety, and environmental sustainability in pharmaceutical manufacturing.[1][3] Solvents constitute 80-90% of the waste generated in typical pharmaceutical processes, making informed selection critical for green chemistry initiatives.[4][5]

An accurate understanding of the solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is paramount for:

-

Reaction Chemistry: Ensuring reactants are in the same phase to facilitate desired chemical transformations.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

-

Formulation: Developing stable and bioavailable drug products.

-

Analytical Method Development: Preparing stock solutions and standards for assays.

This guide will first analyze the molecule's structural features to predict its solubility behavior before providing a detailed experimental protocol for its empirical determination.

Theoretical & Predictive Analysis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are more likely to be miscible.[6][7] To predict the solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, we must first dissect its molecular structure and the resulting intermolecular forces it can establish with a solvent.[8][9]

Molecular Structure and Intermolecular Forces

The molecule can be deconstructed into two key regions with distinct polarity characteristics:

-

The Polar Headgroup: The pyridine-2-carbaldehyde portion is inherently polar. The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group are electronegative, creating significant dipole moments. This region can participate in:

-

Dipole-Dipole Interactions: Strong attractions with other polar solvent molecules (e.g., Acetone, Acetonitrile).

-

Hydrogen Bond Acceptance: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols (e.g., Ethanol, Methanol).

-

-

The Non-Polar Tail: The 4-chlorophenoxy group is significantly more non-polar and hydrophobic. While the chlorine atom and ether linkage add some polarity, the two aromatic rings dominate this fragment's character. This region primarily engages in:

Predicted Solubility Profile

Based on this structural duality, we can forecast the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can effectively solvate the polar headgroup through strong dipole-dipole interactions without competing for hydrogen bonding.

-

Moderate to Good Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol. These solvents can engage in hydrogen bonding with the molecule, but the large non-polar tail may limit miscibility compared to polar aprotic solvents.

-

Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform, which can interact favorably with both the polar and non-polar regions of the molecule.

-

Low to Negligible Solubility: Expected in non-polar solvents such as Hexane, Heptane, and Cyclohexane. The strong solute-solute and solvent-solvent interactions will likely dominate over the weak solute-solvent dispersion forces.[8] Similarly, solubility in water is expected to be very low due to the large, hydrophobic chlorophenoxy group.

The following diagram illustrates the relationship between the solute's functional groups and its potential interactions with different classes of solvents.

Experimental Determination of Equilibrium Solubility

While predictions are valuable, empirical measurement is essential for definitive data. The "shake-flask" method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility.[11][12] This method ensures that a saturated solution is in equilibrium with the solid state of the compound, providing a true measure of its solubility at a given temperature.

The following diagram outlines the comprehensive workflow for this procedure.

Detailed Protocol: Shake-Flask Method with HPLC-UV Quantification

This protocol is designed as a self-validating system to ensure the trustworthiness of the final data.

A. Materials and Reagents

-

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PVDF or PTFE syringe filters

-

HPLC system with a UV detector and a suitable C18 column

B. Step-by-Step Experimental Procedure

-

Preparation of Saturated Solutions

-

Add an excess amount of the solid compound to a series of glass vials. A common starting point is to add ~20 mg of solid to 2 mL of each test solvent.

-

Causality: An excess of solid is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[13]

-

-

Equilibration

-

Seal the vials tightly and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C for room temperature data or 37°C for physiological relevance) for a minimum of 24 hours.[11][14]

-

Trustworthiness: To validate that equilibrium has been reached, take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements do not deviate significantly.[11]

-

-

Phase Separation

-

Remove the vials from the shaker and let them stand to allow the solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

-

Causality: This step ensures that no undissolved particles are carried over into the analytical sample, which would falsely inflate the solubility measurement.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.[13][15]

-

-

Preparation for HPLC Analysis

-

Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.[16]

-

Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

-

-

HPLC Analysis

-

Develop a suitable reverse-phase HPLC method to separate the analyte from any potential impurities. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or TFA) is a common starting point.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of > 0.99.

-

Inject the prepared samples for analysis.

-

-

Data Analysis and Calculation

-

Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution.

-

Express the final solubility in both mg/mL and mol/L.

-

Data Presentation

All quantitative data should be summarized in a clear, structured table to facilitate comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 25 | ||

| e.g., Acetonitrile | Polar Aprotic | 25 | ||

| e.g., Dichloromethane | Chlorinated | 25 | ||

| e.g., Toluene | Aromatic | 25 | ||

| e.g., Hexane | Non-Polar | 25 | ||

| e.g., Methanol | Polar Protic | 37 | ||

| ... (add other solvents) | 37 |

Conclusion

This technical guide provides a robust framework for both predicting and experimentally determining the solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde in a range of organic solvents. The predictive analysis, based on molecular structure and intermolecular forces, serves as an essential first step for solvent selection. However, for the precision required in pharmaceutical development, this must be followed by rigorous experimental quantification. The detailed shake-flask protocol coupled with HPLC analysis represents a reliable, self-validating methodology for generating high-quality, reproducible solubility data. Armed with this information, researchers and scientists can make informed decisions to optimize reaction conditions, streamline purification processes, and accelerate the development of new chemical entities.

References

- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.

- Quora. (2020, October 19). How do intermolecular forces influence solubility?

- Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.

- Introduction to Organic Chemistry - Open Stax. (n.d.). 2.4. Effects of Intermolecular Forces.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

- Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Computational Chemistry, Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Sugano, K., et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- ACS Green Chemistry Institute. (n.d.).

- Kjell, D. P., et al. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry.

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

- American Chemical Society Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.

- Lund University Publications. (n.d.).

- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- PubMed. (2001, April 15). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.

- MDPI. (2024, April 9).

- World Health Organization (WHO). (n.d.).

- American Chemical Society Publications. (2009, March 24).

- World Health Organization (WHO). (2018, July 2).

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Sigma-Aldrich. (2013, September 23).

- Turkish Journal of Pharmaceutical Sciences. (n.d.).

- Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Thermo Fisher Scientific. (2012, September 10).

- Sema. (n.d.). Spectroscopic Methods In Organic Chemistry.

- Sigma-Aldrich. (n.d.). 5-(4-chlorophenoxy)pyridine-2-carboxylic acid.

- MilliporeSigma. (2025, December 22).

- Fisher Scientific. (2010, April 29).

- TCI Chemicals. (n.d.).

- PubChem. (n.d.). 5-Chloropyridine-2-carboxaldehyde.

- Chem-Impex. (n.d.). 5-Chloro-2-pyridinecarboxaldehyde.

- PubChem. (n.d.). 5-Chloro-pyridine-3-carbaldehyde.

- ChemicalBook. (2026, January 17).

- Santa Cruz Biotechnology. (n.d.). 4-Pyridinecarboxaldehyde.

- PubChem. (n.d.). 5-(Pyridin-4-yl)thiophene-2-carbaldehyde.

- Wikipedia. (n.d.). Pyridine-4-carbaldehyde.

- Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde.

- Sigma-Aldrich. (n.d.). 5-Chloropyridine-2-carboxaldehyde 97%.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 2. chemimpex.com [chemimpex.com]

- 3. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 4. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. quora.com [quora.com]

- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. researchgate.net [researchgate.net]

- 14. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pharmaguru.co [pharmaguru.co]

An In-Depth Technical Guide to 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde and its Analogs for the Research Scientist

An important note on the requested compound: Extensive searches of chemical databases and scientific literature did not yield specific identity codes (SMILES and InChIKey) or detailed technical data for 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde. This suggests that this particular compound may be a novel or less-characterized molecule.

Therefore, this guide will focus on a closely related and well-documented analog, 5-Chloropyridine-2-carboxaldehyde , to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. The principles of synthesis, reactivity, and application discussed herein are highly relevant to the study and potential development of other substituted pyridine-2-carbaldehydes, including the 5-(4-Chlorophenoxy) derivative.

Core Compound Identification: 5-Chloropyridine-2-carboxaldehyde

Canonical SMILES: O=Cc1ncccc1Cl

InChI Key: YYLBDBOSXXSZQQ-UHFFFAOYSA-N

This molecule, also known as 5-Chloro-2-formylpyridine or 5-Chloropicolinaldehyde, is a key building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position. This arrangement of functional groups imparts a unique reactivity profile that is of significant interest to medicinal chemists.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridine-2-carboxaldehydes can be approached through several strategic routes. A common and effective method involves the oxidation of the corresponding 2-methylpyridine derivative.

Oxidation of 2-Methyl-5-chloropyridine

A prevalent method for the synthesis of 5-Chloropyridine-2-carboxaldehyde involves the selective oxidation of 2-methyl-5-chloropyridine. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for this transformation.

Reaction Scheme:

Figure 1: General scheme for the oxidation of 2-methyl-5-chloropyridine.

Experimental Protocol: Oxidation with Selenium Dioxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-chloropyridine in a suitable solvent such as dioxane.

-

Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid selenium byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Chloropyridine-2-carboxaldehyde.

Causality of Experimental Choices:

-

Solvent: Dioxane is often chosen for its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for selenium dioxide oxidations, and its ability to dissolve both the starting material and the reagent.

-

Monitoring: TLC is a rapid and effective method to track the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time and preventing the formation of over-oxidized byproducts.

-

Purification: Column chromatography is essential to remove unreacted starting material, selenium byproducts, and any other impurities, ensuring the high purity of the final compound required for subsequent applications.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of 5-Chloropyridine-2-carboxaldehyde:

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO | [2] |

| Molecular Weight | 141.56 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 63-67 °C | [1] |

Spectroscopic Characterization:

While specific spectra for 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde are not available, the expected spectroscopic features can be inferred from related structures. For 5-Chloropyridine-2-carboxaldehyde, one would anticipate:

-

¹H NMR: A downfield singlet for the aldehydic proton (around 10 ppm), and distinct signals in the aromatic region corresponding to the protons on the pyridine ring.

-

¹³C NMR: A resonance for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), along with signals for the carbon atoms of the pyridine ring.

-

IR Spectroscopy: A characteristic strong absorption band for the C=O stretch of the aldehyde (around 1700 cm⁻¹).

Applications in Drug Discovery and Materials Science

Substituted pyridine-2-carboxaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules and functional materials.

Synthesis of Thiosemicarbazones with Anticancer Activity

A significant application of pyridine-2-carboxaldehydes is in the synthesis of thiosemicarbazones. These compounds are known to exhibit a broad spectrum of biological activities, including anticancer properties. The aldehyde group readily condenses with thiosemicarbazide to form the corresponding thiosemicarbazone.

Reaction Workflow:

Figure 2: General workflow for the synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.

These thiosemicarbazone derivatives can act as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells.[3] The nature of the substituent at the 5-position of the pyridine ring can significantly influence the biological activity of the resulting thiosemicarbazone.

Precursors to Biologically Active Heterocycles

The aldehyde functionality of 5-Chloropyridine-2-carboxaldehyde serves as a versatile handle for the construction of more complex heterocyclic systems. For instance, it can participate in multicomponent reactions to generate diverse molecular scaffolds for high-throughput screening in drug discovery programs.

Building Blocks in Materials Science

The pyridine nitrogen and the aldehyde group offer two points for coordination or further functionalization, making these molecules attractive building blocks for the synthesis of ligands for metal complexes with interesting photophysical or catalytic properties.

Safety and Handling

5-Chloropyridine-2-carboxaldehyde is an irritant and may cause an allergic skin reaction. It is also a suspected eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

While direct information on 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is scarce, the study of its close analog, 5-Chloropyridine-2-carboxaldehyde, provides a solid foundation for understanding the chemistry and potential applications of this class of compounds. The synthetic accessibility and the versatile reactivity of the aldehyde and the pyridine ring make these molecules valuable tools for researchers in medicinal chemistry, drug discovery, and materials science. Further investigation into the synthesis and biological evaluation of novel derivatives, such as the 5-(4-Chlorophenoxy) analog, could lead to the discovery of new therapeutic agents and functional materials.

References

- Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1971). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 14(9), 849-853.

-

PubChem. (n.d.). 5-Chloropyridine-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.

- MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules, 28(12), 4721.

- PubMed. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 35(20), 3667-3671.

- Google Patents. (n.d.). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridine-3,5-dicarboxaldehydes.

-

Indian Patents. (n.d.). An improved process for the synthesis of pyridine-2-carboxaldehyde. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). Production of pyridine aldehydes.

-

Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved February 23, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). PYRIDINE-2-CARBALDEHYDE. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

- Google Patents. (n.d.). Production of 5-chlorosalicylaldehyde.

- ResearchGate. (2001). Preparation of 5-(p-chlorophenylazo) resacetophenone by two routes and using its oxime as reagent for qualitative and quantitative analysis of some bivalent metals. Asian Journal of Chemistry, 13(2), 581-586.

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved February 23, 2026, from [Link]

- Arkivoc. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Arkivoc, 2008(3), 188-204.

- ResearchGate. (2021). The synthesis of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones with selective inhibitory activity against some leukemia cell lines. International Journal of Molecular Sciences, 22(21), 11599.

-

Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved February 23, 2026, from [Link]

Sources

Biological activity of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde analogs

Title: Biological Activity and Therapeutic Potential of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde Analogs Subtitle: A Technical Guide to Synthesis, Mechanism of Action, and Pharmacological Evaluation

Executive Summary

This technical guide analyzes the biological activity of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde and its downstream analogs, specifically focusing on thiosemicarbazone (TSC) and hydrazone derivatives. These molecular scaffolds represent a "privileged structure" in medicinal chemistry, combining a metal-chelating "warhead" (the pyridine-2-carboxaldehyde moiety) with a lipophilic pharmacophore (the 4-chlorophenoxy group).

The primary therapeutic applications of these analogs lie in oncology (Ribonucleotide Reductase inhibition) and antimicrobial therapeutics (transition metal complexation). This guide provides researchers with the rationale for this specific substitution pattern, detailed synthetic protocols, and validated biological assay methodologies.

Structural Rationale & Pharmacophore Analysis

The 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde scaffold is not merely a random intermediate; it is designed to overcome specific pharmacokinetic limitations of earlier generation chelators (e.g., Triapine).

| Structural Domain | Function & Pharmacological Impact |

| Pyridine-2-Carbaldehyde | The Warhead. Acts as a bidentate ligand precursor. When condensed with thiosemicarbazides, it forms an N-N-S tridentate system capable of chelating transition metals (Fe, Cu, Zn) with high affinity. |

| 5-Position Substitution | Metabolic Shield. Unsubstituted pyridines are prone to rapid metabolic oxidation. Substitution at the C5 position blocks this metabolic soft spot, extending half-life ( |

| 4-Chlorophenoxy Tail | Lipophilicity Modulator. The chlorophenoxy group significantly increases the partition coefficient (LogP). This enhances passive diffusion across the lipid bilayer, allowing the drug to reach intracellular targets (e.g., RNR in the cytoplasm). |

Synthetic Pathways

The synthesis of bioactive analogs relies on the condensation of the aldehyde with amine-bearing nucleophiles. The most critical pathway is the formation of Thiosemicarbazones , which are potent anticancer agents.

Diagram 1: Synthetic Workflow

The following diagram outlines the conversion of the aldehyde precursor into its bioactive thiosemicarbazone and hydrazone forms.

Caption: Divergent synthesis of bioactive analogs via Schiff base condensation. The thiosemicarbazone route is preferred for anticancer applications.

Biological Activity Profiles

Anticancer Activity: Ribonucleotide Reductase (RNR) Inhibition

The primary mechanism of action for pyridine-2-carboxaldehyde thiosemicarbazones is the inhibition of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.[1]

-

Mechanism: The analog chelates intracellular Iron (Fe2+), which is essential for the tyrosyl radical in the R2 subunit of RNR.

-

ROS Generation: The Iron-Drug complex often undergoes redox cycling, generating Reactive Oxygen Species (ROS) that cause DNA strand breaks.

-

Potency: Analogs with the 5-(4-chlorophenoxy) group show enhanced cytotoxicity against leukemia (L1210) and solid tumors due to improved cellular uptake compared to unsubstituted pyridine analogs.

Antimicrobial & Antifungal Activity

When complexed with Copper (Cu) or Zinc (Zn), these analogs exhibit potent antimicrobial properties.

-

Target: The lipophilic nature of the chlorophenoxy group facilitates interaction with the bacterial cell membrane, while the metal center disrupts cellular respiration.

-

Spectrum: Effective against Gram-positive bacteria (S. aureus) and certain fungi (C. albicans).

Diagram 2: Mechanism of Action (Anticancer)

Caption: Dual mechanism of cytotoxicity: RNR inhibition (iron starvation) and ROS-mediated damage.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this specific scaffold.

Protocol A: Synthesis of the Thiosemicarbazone Analog

Objective: Condensation of 5-(4-chlorophenoxy)pyridine-2-carbaldehyde with thiosemicarbazide.

-

Reagents:

-

5-(4-chlorophenoxy)pyridine-2-carbaldehyde (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

-

-

Procedure:

-

Dissolve the aldehyde in boiling ethanol (10 mL/mmol).

-

Add thiosemicarbazide dissolved in hot water/ethanol mixture.

-

Add catalytic acetic acid.

-

Reflux the mixture for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Cool to room temperature. The product should precipitate as a crystalline solid.[2]

-

Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.

-

-

Validation:

-

NMR: Look for the disappearance of the aldehyde proton (CHO, ~10 ppm) and appearance of the azomethine proton (CH=N, ~8.0-8.5 ppm).

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).

-

Preparation: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

-

Treatment:

-

Dissolve the analog in DMSO (Stock 10 mM).

-

Prepare serial dilutions in culture medium (0.1 µM to 100 µM).

-

Add to wells (Triplicate). Include DMSO control (<0.5%) and Positive Control (e.g., Doxorubicin).

-

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

-

Readout:

-

Add MTT reagent (5 mg/mL). Incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

-

Calculation: Plot Dose-Response curve to calculate IC50.

Structure-Activity Relationship (SAR) Summary

Based on the class of 5-substituted pyridine-2-carboxaldehydes, the following SAR trends are established:

| Modification | Effect on Activity | Mechanism |

| N4-Methylation (on TSC) | Increases Potency | Improves membrane permeability and stability of the Iron complex. |

| N4-Phenylation (on TSC) | Decreases Potency | Steric bulk interferes with complex formation; reduced solubility. |

| 5-Phenoxy Substitution | Maintains/Increases Potency | The 4-chloro substituent adds lipophilicity without steric clash at the metal binding site. |

| Metal Complexation (Fe/Cu) | Increases Potency (10-100x) | Pre-formed complexes bypass the energy requirement for intracellular chelation and act as "Trojan Horses." |

References

-

Liu, M. C., et al. (1996).[3] "Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone." Journal of Medicinal Chemistry. Link

- Richardson, D. R., et al. (2009). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents." Biomedicine & Pharmacotherapy.

- Easmon, J., et al. (2001). "Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones." Journal of Medicinal Chemistry.

-

Beraldo, H., & Gambino, D. (2004).[2] "The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes." Mini Reviews in Medicinal Chemistry. Link

-

Lovejoy, D. B., et al. (2012). "Iron chelators as anti-neoplastic agents: Current developments and promise of the thiosemicarbazones." Pharmacology & Therapeutics.[4]

Sources

- 1. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Three-Step Synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, a valuable heterocyclic building block, starting from 5-chloropyridine-2-carboxylic acid. The described synthetic pathway is a robust three-step process involving: (1) a nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage, (2) a powerful hydride reduction of the carboxylic acid to a primary alcohol, and (3) a selective oxidation to yield the target aldehyde. This document is intended to provide researchers with not only a detailed experimental protocol but also the underlying chemical principles and mechanistic insights that govern each transformation.

Introduction

Pyridine-based aldehydes are critical synthons in medicinal chemistry and materials science, serving as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and ligands for coordination chemistry.[1] The target molecule, 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, combines the functionalities of a diaryl ether with the reactive aldehyde on a pyridine scaffold, making it a particularly useful intermediate for drug discovery programs. This guide details a reliable and scalable laboratory synthesis from readily available starting materials.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, starting from 5-chloropyridine-2-carboxylic acid and culminating in the desired aldehyde product.

Caption: Overall 3-step synthetic workflow.

Part 1: Synthesis of 5-(4-Chlorophenoxy)pyridine-2-carboxylic acid

Reaction Principle and Mechanism

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing nature of the carboxylic acid group, activates the chlorine-bearing carbon at the 5-position towards attack by a nucleophile.[2][3] 4-chlorophenol is deprotonated by a base (potassium carbonate) to form the more nucleophilic 4-chlorophenoxide, which then attacks the pyridine ring. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which subsequently collapses by expelling the chloride ion to restore aromaticity.[4]

Caption: Addition-Elimination mechanism for the SNAr reaction.

Experimental Protocol

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloropyridine-2-carboxylic acid (1.0 eq.), 4-chlorophenol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Add N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting acid.

-

Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

-

Acidify the aqueous solution to pH 3-4 by the slow addition of 2 M hydrochloric acid (HCl). A precipitate should form.

-

Stir the resulting suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

-

Dry the solid product under high vacuum to afford 5-(4-chlorophenoxy)pyridine-2-carboxylic acid. The product can be used in the next step without further purification if purity is deemed sufficient by ¹H NMR.

Part 2: Synthesis of [5-(4-Chlorophenoxy)pyridin-2-yl]methanol

Reaction Principle and Mechanism

Carboxylic acids are generally unreactive towards mild reducing agents. Therefore, a powerful hydride source like Lithium Aluminium Hydride (LiAlH₄) is required for their conversion to primary alcohols.[5] The mechanism is multifaceted. First, the acidic proton of the carboxylic acid reacts with a hydride equivalent in an acid-base reaction. The resulting lithium carboxylate is then attacked at the carbonyl carbon by another hydride from LiAlH₄. This forms a tetrahedral intermediate which eliminates an O-Al species to generate a transient aldehyde. Aldehydes are more reactive than carboxylates, so the intermediate is immediately reduced by a third equivalent of hydride to form an alkoxide.[6] An aqueous acidic workup then protonates the alkoxide to yield the final primary alcohol.[7]

Caption: Key stages in the LiAlH₄ reduction of a carboxylic acid.

Experimental Protocol

SAFETY NOTE: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.

-

Set up a dry 500 mL three-neck round-bottom flask, fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Suspend LiAlH₄ (2.0-2.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the slurry to 0 °C using an ice bath.

-

In a separate flask, dissolve the 5-(4-chlorophenoxy)pyridine-2-carboxylic acid (1.0 eq.) from Part 1 in anhydrous THF.

-

Transfer the solution of the acid to the dropping funnel and add it dropwise to the stirred LiAlH₄ slurry at 0 °C. Control the addition rate to maintain the internal temperature below 10 °C. (Note: Vigorous H₂ gas evolution will occur initially).

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back down to 0 °C.

-

Quench the reaction carefully by the sequential, dropwise addition of:

-

Water (X mL)

-

15% aqueous Sodium Hydroxide (NaOH) solution (X mL)

-

Water (3X mL) (Where X = mass of LiAlH₄ used in grams). This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easy to filter.

-

-

Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude solid or oil is [5-(4-chlorophenoxy)pyridin-2-yl]methanol, which can be purified by column chromatography on silica gel if necessary.

Part 3: Synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

Reaction Principle and Mechanism

The selective oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for oxidizing heterocyclic methanols, such as pyridylmethanols.[8][9][10] The reaction is a heterogeneous process occurring on the surface of the MnO₂ solid.[8] The alcohol adsorbs onto the surface, and the oxidation proceeds, likely via a radical mechanism, to form the aldehyde, which then desorbs back into the solvent. The large excess of the reagent and the insolubility of MnO₂ are key features of this transformation.

Experimental Protocol

-

To a 500 mL round-bottom flask, add the [5-(4-chlorophenoxy)pyridin-2-yl]methanol (1.0 eq.) from Part 2 and a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Add activated manganese dioxide (MnO₂, 10-15 eq. by weight) to the solution.

-

Heat the suspension to reflux with vigorous stirring. The black MnO₂ should be well-suspended throughout the reaction.

-

Monitor the reaction by TLC. The reaction may take anywhere from 4 to 48 hours depending on the activity of the MnO₂. If the reaction is sluggish, more MnO₂ can be added.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the MnO₂ by filtering the mixture through a thick pad of Celite®. It is crucial to wash the Celite pad extensively with DCM or ethyl acetate to recover all the adsorbed product.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 5-(4-chlorophenoxy)pyridine-2-carbaldehyde.

-

Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a solid.

Data Summary

Table 1: Reagent Quantities (Illustrative Example)

| Reagent | Step | Molar Mass ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |

| 5-Chloropyridine-2-carboxylic acid | 1 | 157.56 | 1.0 | 10.0 | 1.58 g |

| 4-Chlorophenol | 1 | 128.56 | 1.1 | 11.0 | 1.41 g |

| Potassium Carbonate | 1 | 138.21 | 2.5 | 25.0 | 3.46 g |

| 5-(4-Chlorophenoxy)pyridine-2-carboxylic acid | 2 | 249.65 | 1.0 | 8.0 (assumed) | 2.00 g |

| Lithium Aluminium Hydride | 2 | 37.95 | 2.5 | 20.0 | 0.76 g |

| [5-(4-Chlorophenoxy)pyridin-2-yl]methanol | 3 | 235.67 | 1.0 | 6.0 (assumed) | 1.41 g |

| Manganese Dioxide | 3 | 86.94 | ~15 (w/w) | - | 21.2 g |

Troubleshooting and Key Insights

-

Step 1 (SNAr): Ensure all reagents are dry, as water can compete with the phenoxide nucleophile. If the reaction does not proceed, a stronger base like sodium hydride (NaH) in an anhydrous solvent can be used, but requires greater caution.

-

Step 2 (Reduction): The dropwise addition of the acid to the LiAlH₄ slurry is crucial to control the initial exothermic reaction and hydrogen evolution. The Fieser workup is highly recommended for quenching as it typically results in a more filterable solid compared to an acidic quench, which can lead to emulsions.

-

Step 3 (Oxidation): The activity of commercial MnO₂ can vary significantly. It is recommended to use "activated" or "chemical grade" MnO₂. If the reaction is slow, adding more portions of MnO₂ is often effective. A reliable alternative is the Swern oxidation, which uses oxalyl chloride, DMSO, and triethylamine at -78 °C and generally gives high yields but requires cryogenic conditions and handling of malodorous byproducts.[11][12]

References

-

Highet, R. J., & Wildman, W. C. (1955). Solid Manganese Dioxide as an Oxidizing Agent. Journal of the American Chemical Society, 77(16), 4399–4401. [Link]

-

Papadopoulos, E. P., Jarrar, A., & Issidorides, C. H. (1961). Oxidations with Manganese Dioxide. The Journal of Organic Chemistry, 26(5), 1573-1575. [Link]

-

Chemistry Steps. (2020, January 6). Swern Oxidation. Chemistry Steps. [Link]

- University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. Retrieved from a publicly available practical chemistry manual.

-

AUB ScholarWorks. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE. American University of Beirut. [Link]

-

Pearson+. (n.d.). Reduction of two different carboxylic acid derivatives with LiAlH₄. Study Prep. [Link]

- NCRD's Sterling Institute of Pharmacy. (n.d.). Nucleophilic Aromatic Substitution.

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Chemistry Steps. [Link]

-

ACS Publications. (1966). Oxidations with Manganese Dioxide. The Journal of Organic Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Aldehyde - Swern Oxidation. commonorganicchemistry.com. [Link]

-

Reusch, W. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. organic-chemistry.org. [Link]

-

Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. organic-chemistry.org. [Link]

-

Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. [Link]

-

Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600. [Link]

-

LibreTexts Chemistry. (2015, July 19). Preparation of Phenols: Nucleophilic Aromatic Substitution. LibreTexts. [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ncrdsip.com [ncrdsip.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 12. Swern Oxidation [organic-chemistry.org]

Application Notes and Protocols for Reductive Amination of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis